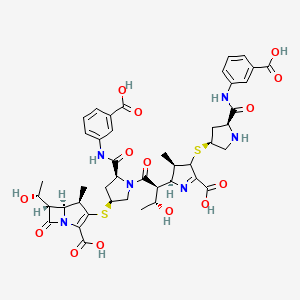
Entecavir Impurity 14
Vue d'ensemble
Description
Entecavir Impurity 14 is a derivative of Entecavir, which is an antiviral drug used in the treatment of HIV/AIDS . The chemical name of Entecavir Impurity 14 is (1S,2S,3R,5R)-3-(Benzyloxy)-5-(6-(benzyloxy)-2-((((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentan-1-ol .
Synthesis Analysis
The synthesis of Entecavir and its impurities involves biocatalytic methods that have been applied to the production of FDA-approved antiviral drugs and their intermediates . A green FTIR method for the assay of antiviral drugs like Entecavir has been developed and validated . The total synthesis of Entecavir involves a stereoselective boron-aldol reaction to afford the acyclic carbon skeleton of the methylenecylopentane moiety .Molecular Structure Analysis
The molecular formula of Entecavir Impurity 14 is C52H49N5O5 . The structure of Entecavir Impurity 14 includes a cyclopentane ring and a purine ring, which are connected by benzyloxy groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Entecavir and its impurities include a stereoselective boron-aldol reaction to afford the acyclic carbon skeleton of the methylenecylopentane moiety . The green FTIR method developed for the assay of antiviral drugs like Entecavir involves plotting a calibration curve between absorbance and concentration .Physical And Chemical Properties Analysis
The physical and chemical properties of Entecavir Impurity 14 include its molecular formula (C52H49N5O5) and molecular weight (824) . The structure of Entecavir Impurity 14 includes a cyclopentane ring and a purine ring, which are connected by benzyloxy groups .Applications De Recherche Scientifique
Development of Analytical Methods : Research by D. Gangrade (2014) aimed to develop a sensitive analytical method for quantifying trace levels of the toxic impurity Formaldehyde in Entecavir. The method involved pre-column derivatization using 2,4-Dinitro Phenyl Hydrazine and high-performance liquid chromatography (HPLC).
Study of Impurities : Yanlei Kang et al. (2018) focused on the quantification of polymorphic impurities in Entecavir, using powder X-ray diffractometry and Raman spectroscopy. This research was crucial in controlling drug bioavailability and therapeutic effect.
Synthesis of Radiolabeled Compounds : The synthesis of [14C]-radiolabeled Entecavir, as explored by M. Ogan et al. (2005), is another significant application. This process involved a 12-step synthesis from specific precursors, highlighting the complexity of creating radiolabeled compounds for research purposes.
Chiral Detection of Stereoisomeric Impurities : A study by Yali Wang et al. (2018) demonstrated a mass spectrometry-based method for analyzing entecavir and its isomers. This method is crucial for the rapid detection of stereoisomeric impurities in pharmaceuticals.
Determination of Entecavir in Biological Fluids : Duxi Zhang et al. (2009) developed a sensitive LC-MS/MS method for quantitating entecavir in human plasma, essential for clinical studies and monitoring therapeutic levels.
Mécanisme D'action
The mechanism of action of Entecavir, the parent compound of Entecavir Impurity 14, involves competing with the natural substrate deoxyguanosine triphosphate. Entecavir functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Safety and Hazards
The safety data sheet for Entecavir, the parent compound of Entecavir Impurity 14, indicates that it is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
The future directions for the use of Entecavir and its impurities could involve the development of novel synthetic routes to aid in the mass production of a future treatment of COVID-19 . The safety and efficacy of anti-CD19 and anti-CD22 CAR (CAR19/22) in a T-cell combination-treatment trial in patients with refractory/relapsed B-cell acute lymphoblastic leukemia (B-ALL) or B-cell non-Hodgkin lymphoma (B-NHL) are also being explored .
Propriétés
IUPAC Name |
9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c13-11-15-9-8(10(19)16-11)14-4-17(9)7-1-6(18)5-2-21-3-12(5,7)20/h4-7,18,20H,1-3H2,(H3,13,15,16,19)/t5?,6?,7?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPRRUBSRXSXDT-OIMCLZERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COCC2(C1N3C=NC4=C3N=C(NC4=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C2COC[C@]2(C1N3C=NC4=C3N=C(NC4=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145705861 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




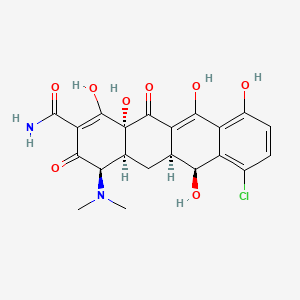
![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)
![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)

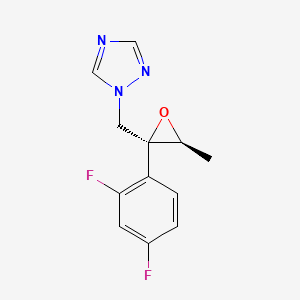
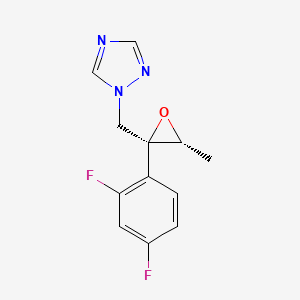
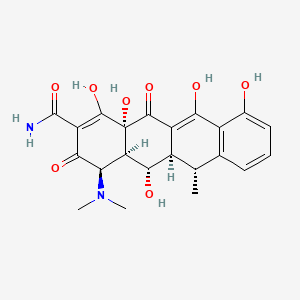
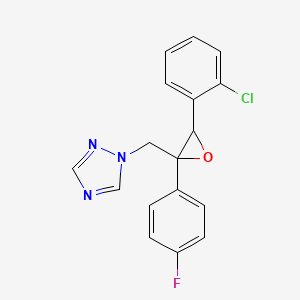
![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)
